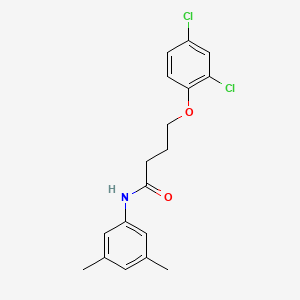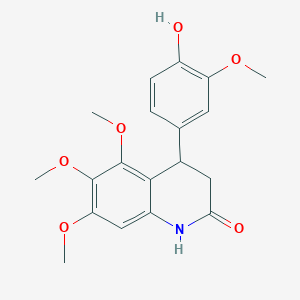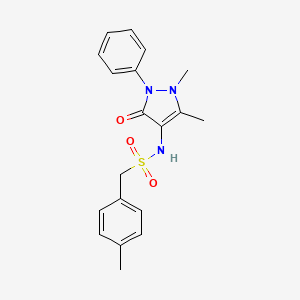
N-(3-ethoxyphenyl)-2-(4-methoxyphenoxy)propanamide
Vue d'ensemble
Description
N-(3-ethoxyphenyl)-2-(4-methoxyphenoxy)propanamide, also known as EPPA, is a chemical compound that has gained significant attention in scientific research. EPPA is a small molecule that has a unique structure, making it an interesting target for drug development. In
Mécanisme D'action
N-(3-ethoxyphenyl)-2-(4-methoxyphenoxy)propanamide exerts its effects through the inhibition of various enzymes and proteins. It inhibits histone deacetylases, which are enzymes that regulate gene expression. N-(3-ethoxyphenyl)-2-(4-methoxyphenoxy)propanamide also inhibits the aggregation of amyloid beta by binding to the protein and preventing its aggregation. In Parkinson's disease, N-(3-ethoxyphenyl)-2-(4-methoxyphenoxy)propanamide acts as an antioxidant, protecting dopaminergic neurons from oxidative stress.
Biochemical and Physiological Effects
N-(3-ethoxyphenyl)-2-(4-methoxyphenoxy)propanamide has been shown to have a wide range of biochemical and physiological effects. It can induce apoptosis in cancer cells, inhibit the aggregation of amyloid beta, and protect dopaminergic neurons from oxidative stress. N-(3-ethoxyphenyl)-2-(4-methoxyphenoxy)propanamide has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and inhibiting cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-ethoxyphenyl)-2-(4-methoxyphenoxy)propanamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it suitable for in vitro and in vivo studies. N-(3-ethoxyphenyl)-2-(4-methoxyphenoxy)propanamide is also stable and can be synthesized in high purity and yield. However, one limitation of N-(3-ethoxyphenyl)-2-(4-methoxyphenoxy)propanamide is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for N-(3-ethoxyphenyl)-2-(4-methoxyphenoxy)propanamide research. One direction is to further explore its potential as an anti-cancer drug. N-(3-ethoxyphenyl)-2-(4-methoxyphenoxy)propanamide has shown promising results in inhibiting the growth of cancer cells, and further studies could lead to the development of a new cancer treatment. Another direction is to investigate its potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-(3-ethoxyphenyl)-2-(4-methoxyphenoxy)propanamide has shown neuroprotective effects in Parkinson's disease, and further studies could lead to the development of a new therapy for these diseases. Finally, future studies could focus on improving the solubility of N-(3-ethoxyphenyl)-2-(4-methoxyphenoxy)propanamide, making it easier to administer in vivo.
Conclusion
In conclusion, N-(3-ethoxyphenyl)-2-(4-methoxyphenoxy)propanamide is a small molecule that has gained significant attention in scientific research. It has shown potential as an anti-cancer drug and a therapy for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-(3-ethoxyphenyl)-2-(4-methoxyphenoxy)propanamide exerts its effects through the inhibition of various enzymes and proteins, and has a wide range of biochemical and physiological effects. While N-(3-ethoxyphenyl)-2-(4-methoxyphenoxy)propanamide has several advantages for lab experiments, its low solubility in water is a limitation. Future research could lead to the development of new therapies for cancer and neurodegenerative diseases, as well as improving the solubility of N-(3-ethoxyphenyl)-2-(4-methoxyphenoxy)propanamide.
Applications De Recherche Scientifique
N-(3-ethoxyphenyl)-2-(4-methoxyphenoxy)propanamide has been studied for its potential therapeutic use in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential anti-cancer drug. N-(3-ethoxyphenyl)-2-(4-methoxyphenoxy)propanamide has also been shown to inhibit the aggregation of amyloid beta, a protein that is associated with Alzheimer's disease. In Parkinson's disease, N-(3-ethoxyphenyl)-2-(4-methoxyphenoxy)propanamide has been shown to protect dopaminergic neurons from oxidative stress.
Propriétés
IUPAC Name |
N-(3-ethoxyphenyl)-2-(4-methoxyphenoxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-4-22-17-7-5-6-14(12-17)19-18(20)13(2)23-16-10-8-15(21-3)9-11-16/h5-13H,4H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJRFIPMAMSURN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC(=O)C(C)OC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-ethoxyphenyl)-2-(4-methoxyphenoxy)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-methyl-N,N-bis[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B4854403.png)

![4-(allylthio)-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B4854418.png)
![methyl 5-isopropyl-2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4854420.png)

![N-(2-methoxy-1-methylethyl)-4-[methyl(2-thienylsulfonyl)amino]benzamide](/img/structure/B4854431.png)
![5-(3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4-(1,3-dimethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4854435.png)
![4-(2-{[4-(methylthio)benzyl]amino}ethyl)benzenesulfonamide hydrochloride](/img/structure/B4854441.png)

![2-[(4-butoxy-3-methoxybenzyl)amino]-2-methyl-1-propanol](/img/structure/B4854465.png)
![N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)phenyl]glycinamide](/img/structure/B4854466.png)
![5-({[2-(aminocarbonyl)phenyl]amino}sulfonyl)-N-ethyl-2-methoxybenzamide](/img/structure/B4854481.png)
![4,5-dimethoxy-2-[methyl(methylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4854486.png)
![2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B4854498.png)